molecular formula C21H23NO3 B15004790 Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)-

Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)-

Cat. No.: B15004790
M. Wt: 337.4 g/mol
InChI Key: KBKAEXXZKUMYEY-UHFFFAOYSA-N
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Description

Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)- is an organic compound that belongs to the class of cyclohexenones This compound is characterized by the presence of a cyclohexenone ring substituted with a 2-methoxybenzylamino group and a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)- typically involves the following steps:

    Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the aldol condensation of appropriate aldehydes and ketones.

    Introduction of the 2-Methoxybenzylamino Group: This step involves the nucleophilic substitution of a suitable amine (2-methoxybenzylamine) onto the cyclohexenone ring.

    Addition of the 3-Methoxyphenyl Group: The final step involves the Friedel-Crafts alkylation of the cyclohexenone ring with a 3-methoxyphenyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the cyclohexenone ring can yield cyclohexanone derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Cyclohexanone derivatives.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)- involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating the activity of receptors on cell surfaces.

    Signal Transduction Pathways: Influencing intracellular signaling cascades.

Comparison with Similar Compounds

Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)- can be compared with other similar compounds, such as:

    Cyclohex-2-enone, 3-(benzylamino)-5-(phenyl)-: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(4-methoxyphenyl)-: The position of the methoxy group on the phenyl ring is different, which can affect its chemical behavior and biological activity.

The uniqueness of Cyclohex-2-enone, 3-(2-methoxybenzylamino)-5-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-[(2-methoxyphenyl)methylamino]cyclohex-2-en-1-one

InChI

InChI=1S/C21H23NO3/c1-24-20-8-5-7-15(12-20)17-10-18(13-19(23)11-17)22-14-16-6-3-4-9-21(16)25-2/h3-9,12-13,17,22H,10-11,14H2,1-2H3

InChI Key

KBKAEXXZKUMYEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=CC(=O)C2)NCC3=CC=CC=C3OC

Origin of Product

United States

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